10-ウンデセン-1-イルアセテート

概要

説明

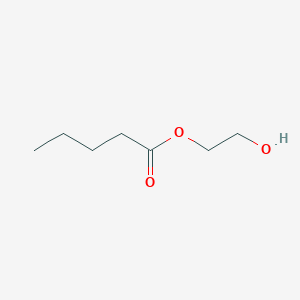

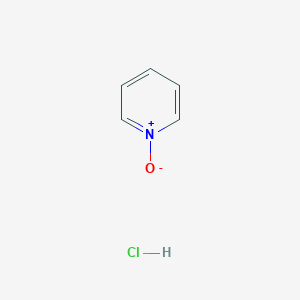

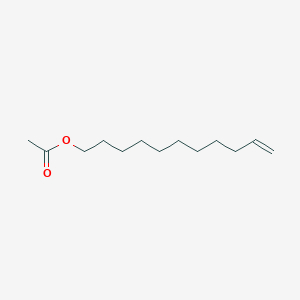

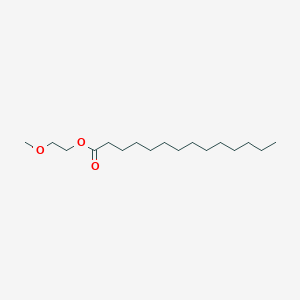

10-Undecen-1-yl acetate, also known as undecenyl acetate, is a colorless liquid with a floral scent. It is widely used in the fragrance industry due to its pleasant aroma. However, recent scientific research has shown that undecenyl acetate has potential applications in various fields, including medicine and agriculture.

科学的研究の応用

香料とフレグランス

10-ウンデセン-1-イルアセテート: は、バラのような心地よい香りを持ち、香料業界で広く使用されています。香水で「アルデヒドノート」を創り出す重要な成分であり、複雑な香りのプロファイルを構築するのに役立ちます。 この化合物は、他の香料成分とよく調和するため、幅広い嗅覚体験を作り出すために価値があります .

フレーバー業界

フレーバー業界では、10-ウンデセン-1-イルアセテート は、マイルドでフルーティーなバラのような香りを持つため、フレーバー剤として使用されています。様々な食品に微妙な風味を与え、自然な味を損なうことなく、風味プロファイルを向上させます。 その使用は、食品安全当局によって規制されており、安全であるとみなされています .

脂質研究

この化合物は、脂質研究においても重要です。脂肪アルコールエステルとして、脂質構造と機能の研究に使用されています。 研究者は、脂質代謝とその健康と病気への影響を理解するために、この化合物を利用しています .

メタボロミクス

メタボロミクスでは、10-ウンデセン-1-イルアセテート は、様々な生物学的プロセスにおける代謝産物としての役割が調査されています。 その存在量と濃度は、病気のバイオマーカー発見の指標として役立ち、診断および治療戦略の開発に貢献する可能性があります .

化学合成

10-ウンデセン-1-イルアセテート: は、化学合成における構成要素として機能します。 その反応性の二重結合は、様々な合成経路で使用され、プラスチック、ゴム、コーティングの製造に不可欠なポリマーやその他の高分子量化合物を生成することができます .

環境影響調査

環境影響調査には、10-ウンデセン-1-イルアセテート を使用して、環境におけるその挙動と運命を評価することが含まれます。 これらの研究は、化合物の生分解性、毒性、および生態系への潜在的な影響を理解するのに役立ちます .

食品の安全性と品質

この化合物は、食品中の安全性と品質について評価されています。 JECFAなどの規制機関は、フレーバー剤としての使用が健康上のリスクをもたらさないこと、および食品の品質を維持することを確認するために、評価を実施しています .

産業用途

産業用途では、10-ウンデセン-1-イルアセテート は、材料の特性を改善するための添加剤として使用されています。 プラスチック、ゴム、繊維、コーティングなどの業界における製品の強度、可塑性、耐候性を向上させます .

Safety and Hazards

将来の方向性

10-Undecen-1-yl acetate is currently used as a flavoring ingredient in the food industry and in the production of perfumes and cosmetics . Its future directions could include further exploration of its potential uses in these and other industries, as well as continued research into its properties and safety.

作用機序

Target of Action

It’s known that this compound is a carboxylic ester , which suggests that it may interact with enzymes or receptors that process or bind to esters.

Mode of Action

As an ester, it could potentially undergo hydrolysis in the presence of esterase enzymes, leading to the production of 10-undecen-1-ol and acetic acid . These products could then interact with their respective targets, leading to various physiological effects.

Biochemical Pathways

Given its chemical structure, it might be involved in lipid metabolism pathways .

Action Environment

The action, efficacy, and stability of 10-Undecen-1-yl acetate can be influenced by various environmental factors. For instance, the presence of esterases would affect its hydrolysis and thus its activity . Additionally, factors such as pH and temperature could impact the stability of the compound .

生化学分析

Biochemical Properties

The role of 10-Undecen-1-yl acetate in biochemical reactions is not well-documented in the literature. As an organic compound, it may interact with various enzymes, proteins, and other biomolecules. The nature of these interactions would depend on the specific biochemical context and the properties of the interacting molecules .

Molecular Mechanism

It may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

特性

IUPAC Name |

undec-10-enyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H24O2/c1-3-4-5-6-7-8-9-10-11-12-15-13(2)14/h3H,1,4-12H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCVAXEYHJAFRGM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

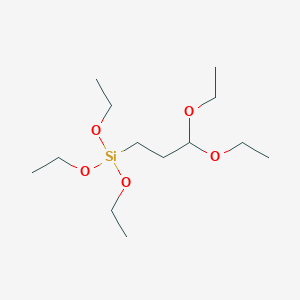

CC(=O)OCCCCCCCCCC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H24O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80861737 | |

| Record name | 10-Undecen-1-ol, 1-acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80861737 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, colourless liquid with a rose odour | |

| Record name | 10-Undecenyl acetate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031017 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | 10-Undecen-1-yl acetate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/234/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

269.00 to 271.00 °C. @ 760.00 mm Hg | |

| Record name | 10-Undecenyl acetate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031017 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

soluble in most organic solvents, 1 ml in 2 ml 80% alcohol (in ethanol) | |

| Record name | 10-Undecen-1-yl acetate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/234/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.876-0.880 | |

| Record name | 10-Undecen-1-yl acetate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/234/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS RN |

112-19-6 | |

| Record name | 10-Undecen-1-yl acetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=112-19-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 10-Undecen-1-yl acetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000112196 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Undecenyl acetate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=525 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 10-Undecen-1-ol, 1-acetate | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 10-Undecen-1-ol, 1-acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80861737 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Undec-10-enyl acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.586 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 10-UNDECEN-1-YL ACETATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7DOE964C4L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 10-Undecenyl acetate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031017 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the significance of undec-10-enyl acetate in chemical synthesis?

A1: Undec-10-enyl acetate serves as a valuable starting material in organic synthesis due to its terminal alkene functionality. [, ] This reactive group allows for various chemical transformations, making it a versatile building block for more complex molecules. For instance, in one study, researchers utilized undec-10-enyl acetate as a starting point for synthesizing a novel methacrylic phosphonated surface-active monomer. [] This involved a multi-step process including telomerization with dialkyl hydrogenphosphonate, selective hydrolysis, and introduction of a methacrylic side chain. This highlights the compound's utility in creating specialized molecules with potential applications in materials science.

Q2: Can you elaborate on the role of undec-10-enyl acetate in the development of new materials?

A2: The research highlights the use of undec-10-enyl acetate as a precursor for synthesizing surface-active monomers. [] Specifically, researchers successfully created a novel sodium methyl(11-methacryloyloxyundecyl)phosphonate monomer, characterized by a critical micelle concentration of 2.4 × 10-2 mol L-1. [] These monomers, capable of self-assembling into micelles in solution, are highly sought-after in various applications, including detergents, emulsifiers, and drug delivery systems. The study demonstrates how the readily modifiable structure of undec-10-enyl acetate makes it a valuable building block for tailoring the properties of new materials.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1,4-Diazaspiro[5.5]undecane](/img/structure/B91469.png)

![2-(Difluoromethyl)benzo[d]thiazole](/img/structure/B91472.png)